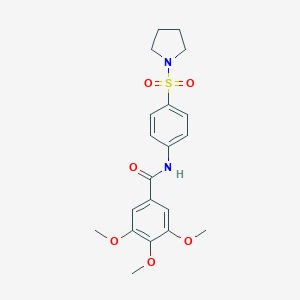

3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-26-17-12-14(13-18(27-2)19(17)28-3)20(23)21-15-6-8-16(9-7-15)29(24,25)22-10-4-5-11-22/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXVVLWXNKKGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Source and Activation of 3,4,5-Trimethoxybenzoic Acid

3,4,5-Trimethoxybenzoic acid (CAS 118-41-2) serves as the foundational building block. Commercial availability ensures consistent quality, though laboratory synthesis via:

-

Demethylation of gallic acid derivatives followed by remethylation.

-

Direct methoxylation of benzoic acid under alkaline conditions.

Activation to 3,4,5-Trimethoxybenzoyl Chloride

Conversion to the acid chloride is critical for amide coupling:

Conditions :

-

Thionyl chloride (2.5 eq), anhydrous DMF (catalytic), 70°C, 4–6 h.

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline

Sulfonylation of Aniline

The amine component, 4-(pyrrolidin-1-ylsulfonyl)aniline (CAS 88327-91-7), is synthesized via:

-

Sulfonation of 4-nitroaniline :

-

Amination with Pyrrolidine :

-

Reduction of Nitro Group :

Conditions :

-

Sulfonation: Chlorosulfonic acid, 0°C to RT, 2 h.

-

Amination: Pyrrolidine (1.2 eq), EtN (2 eq), DCM, 0°C to RT, 12 h.

-

Reduction: 10% Pd/C, H (1 atm), EtOH, 6 h.

Amide Bond Formation: Conjugation Strategies

Schotten-Baumann Reaction

Protocol :

-

Dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in THF.

-

Add 4-(pyrrolidin-1-ylsulfonyl)aniline (1.1 eq) and NaOH (2.5 eq) in HO.

-

Stir vigorously at 0°C for 1 h, then RT for 12 h.

-

Extract with EtOAc, dry (NaSO), and concentrate.

Coupling Reagent-Mediated Synthesis

HATU/DMAP Method :

-

Mix 3,4,5-trimethoxybenzoic acid (1.0 eq), HATU (1.2 eq), and DMAP (0.1 eq) in DMF.

-

Add 4-(pyrrolidin-1-ylsulfonyl)aniline (1.1 eq) and DIPEA (3.0 eq).

-

Stir at RT for 24 h, then purify via column chromatography (hexane:EtOAc 3:1).

Purification and Characterization

Recrystallization

Solvent System : Chloroform:acetone (1:1).

Procedure : Dissolve crude product in minimal solvent, heat to reflux, and cool slowly. Filter and dry under vacuum.

Spectroscopic Validation

-

H NMR (500 MHz, CDCl) :

Challenges and Optimizations

Side Reactions

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzamide core can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzamide core can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neuroprotective Effects

Recent studies have indicated that compounds similar to 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide may exhibit neuroprotective properties. For instance, research on related compounds has shown that they can activate important signaling pathways like AKT and PKA in neuronal cells, which are crucial for protecting against excitotoxicity induced by agents such as kainic acid .

2. Anticancer Activity

Some derivatives of the compound have been investigated for their anticancer properties. The presence of the pyrrolidine moiety is thought to enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival .

Data Table: Summary of Applications

Case Studies

Case Study 1: Neuroprotection in Hippocampal Neurons

A study involving organotypic hippocampal slices demonstrated that the compound's analogs could prevent cell death induced by kainic acid through the activation of neuroprotective signaling pathways. This suggests potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Antitumor Activity

Another investigation focused on the structural analogs of 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide revealed promising results in inhibiting tumor cell lines through apoptotic pathways. The modifications in the benzamide structure were critical for enhancing efficacy against specific cancer types .

Wirkmechanismus

The mechanism of action of 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Phenyl Ring

- Compound 6n () : Features a carbamoyl linkage to a pyridone-containing phenyl ring instead of pyrrolidinylsulfonyl. This substitution reduces steric hindrance but introduces hydrogen-bonding capabilities via the pyridone oxygen .

- Compounds 4–6 () : Halogenated (X = H, Cl, Br) phenylsulfonyl groups provide electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions compared to the target compound’s pyrrolidine substituent .

Spectroscopic Properties

Infrared (IR) Spectroscopy

The absence of C=S bands in the target compound distinguishes it from thiocarbonyl-containing analogs like those in .

Nuclear Magnetic Resonance (NMR)

- Target Compound : Expected complexity in aromatic regions due to three methoxy groups (strong shielding effects) and the sulfonamide-linked pyrrolidine. Comparable to fluorinated benzamides (), but methoxy groups would upfield-shift aromatic protons relative to fluorine’s deshielding effects .

- Compound 6n () : Specific ¹H NMR shifts (e.g., δ 8.20–6.80 ppm for aromatic protons) reflect the pyridone and carbamoyl substituents, differing from the target’s pyrrolidinylsulfonyl environment .

Physical Properties

High melting points (>250°C) are consistent across benzamide derivatives with rigid, polar substituents () .

Biologische Aktivität

The compound 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide (CAS Number: 946374-05-6) is a novel synthetic derivative with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 390.5 g/mol. The structure features a benzamide core substituted with three methoxy groups and a pyrrolidin-1-ylsulfonyl moiety, which is critical for its biological activity.

Research indicates that compounds similar to 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide often exhibit diverse mechanisms of action, including:

- Antiviral Activity : Compounds in the benzamide class have shown effectiveness against various viruses by inhibiting viral replication and interfering with viral capsid assembly .

- Antitumor Properties : Some derivatives have demonstrated significant anti-cancer activity by targeting specific kinases involved in tumor growth and proliferation .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine production and promoting cellular protection against oxidative stress .

Antiviral Activity

In studies focused on antiviral mechanisms, derivatives similar to this compound have been shown to inhibit the replication of enteroviruses, such as Coxsackie virus A9. The activity is often quantified by IC50 values, which measure the concentration required to inhibit viral replication by 50%. For example, related compounds have demonstrated IC50 values in the low micromolar range (5.7 ± 0.8 μM to 12 ± 1.2 μM) .

| Compound | Virus Type | IC50 (μM) | Cytotoxicity (TC50 μM) |

|---|---|---|---|

| 1e | Enterovirus | 5.7 - 12 | 620 |

| Pirodavir | Enterovirus | 1.3 | 31 |

Antitumor Activity

The compound's structural features suggest potential activity against various cancer cell lines. For instance, its ability to inhibit specific kinases has been explored in pyrazole derivatives that are structurally related. These compounds have shown promising results in inhibiting BRAF(V600E), EGFR, and other targets critical for cancer progression .

Anti-inflammatory Activity

Research has indicated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a role in managing inflammatory diseases . This is particularly relevant for conditions where inflammation contributes to disease pathology.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzamide derivatives:

- Antiviral Study : A study evaluated a series of N-phenylbenzamide derivatives against enteroviruses and found that specific modifications enhanced antiviral potency while maintaining low cytotoxicity .

- Antitumor Evaluation : Research on pyrazole amide derivatives indicated significant antitumor activity through inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

- Inflammation Modulation : A study demonstrated that certain benzamide derivatives could effectively reduce inflammation in vitro by modulating nitric oxide production in macrophages .

Q & A

Basic Question: What are the standard synthetic routes for 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Sulfonylation: Reacting 4-aminophenyl derivatives with pyrrolidine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the pyrrolidin-1-ylsulfonylphenyl intermediate .

Amide Coupling: The intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride via Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the final benzamide .

Characterization: Key intermediates and the final compound are validated using -NMR (to confirm methoxy and sulfonyl groups) and HRMS (for molecular weight verification). Purity is assessed via HPLC with UV detection at 254 nm .

Basic Question: How is crystallographic data for this compound analyzed to confirm its structural conformation?

Methodological Answer:

Crystallographic analysis involves:

Data Collection: Single-crystal X-ray diffraction (SXRD) using a synchrotron or high-resolution diffractometer.

Refinement: SHELX programs (e.g., SHELXL) refine the structure by minimizing residuals (R-factors). The trimethoxybenzamide group often exhibits planar geometry, while the pyrrolidin-1-ylsulfonyl group adopts a chair conformation .

Validation: The Cambridge Structural Database (CSD) is cross-referenced to compare bond lengths and angles with analogous sulfonamide-benzamide hybrids .

Advanced Question: How do structural modifications (e.g., methoxy vs. nitro substituents) impact the compound’s biological activity?

Methodological Answer:

Comparative Assays: Synthesize analogs (e.g., replacing methoxy with nitro or chloro groups) and test in parallel for target binding (e.g., kinase inhibition assays) .

QSAR Modeling: Use computational tools (e.g., Schrödinger’s Maestro) to correlate substituent electronic effects (Hammett σ values) with activity. Methoxy groups enhance solubility but may reduce hydrophobic interactions compared to nitro groups .

Data Interpretation: Contradictions in activity data (e.g., higher IC50 despite improved solubility) are resolved by analyzing ligand-protein MD simulations to identify steric clashes or hydrogen-bonding inefficiencies .

Advanced Question: What strategies resolve contradictions in solubility and bioavailability data for this compound?

Methodological Answer:

Solubility Enhancement: Co-solvent systems (e.g., PEG-400/water) or solid dispersion techniques improve solubility. Dynamic Light Scattering (DLS) monitors particle size reduction .

Bioavailability Studies: Pharmacokinetic (PK) profiling in rodent models compares oral vs. intravenous administration. Contradictions arise from first-pass metabolism; LC-MS/MS quantifies plasma concentrations to adjust dosing regimens .

Metabolite Identification: High-resolution mass spectrometry (HRMS/MS) identifies phase I/II metabolites, guiding structural tweaks (e.g., replacing labile sulfonyl groups with carbamates) .

Advanced Question: How are computational methods applied to predict binding modes of this compound with biological targets?

Methodological Answer:

Docking Simulations: AutoDock Vina or Glide docks the compound into target proteins (e.g., Bcl-2 or kinases). The pyrrolidin-1-ylsulfonyl group often occupies hydrophobic pockets, while the benzamide forms hydrogen bonds with catalytic residues .

MD Simulations: GROMACS or AMBER runs 100-ns simulations to assess binding stability. Root-mean-square deviation (RMSD) plots reveal conformational shifts in the target’s active site .

Validation: Experimental IC50 values from enzyme inhibition assays validate computational predictions. Discrepancies prompt re-evaluation of protonation states or solvation models in simulations .

Advanced Question: What analytical techniques distinguish polymorphic forms of this compound, and how do they affect formulation?

Methodological Answer:

Polymorph Screening: High-throughput crystallization in 96-well plates with varied solvents (e.g., ethanol, acetonitrile) identifies stable forms.

Characterization:

- PXRD: Differentiates polymorphs via distinct diffraction patterns.

- DSC/TGA: Measures melting points and thermal stability. Form I (melting point >250°C) is typically preferred for tablet formulations .

Formulation Impact: Poorly soluble polymorphs require micronization or lipid-based delivery systems. Stability studies (40°C/75% RH for 6 months) assess hygroscopicity and degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.